molecular formula C10H9N B1352389 5-Methylisoquinoline CAS No. 62882-01-3

5-Methylisoquinoline

Cat. No. B1352389
CAS RN: 62882-01-3
M. Wt: 143.18 g/mol
InChI Key: QHRZMGDJNNDMGZ-UHFFFAOYSA-N
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Description

5-Methylisoquinoline is an organic compound and a derivative of isoquinoline, with a methyl group attached to one of its carbon atoms. It is a yellow to brown liquid .


Synthesis Analysis

The synthesis of isoquinoline derivatives, a family of N-heterocycles showing a broad range of structural diversity, biological and pharmaceutical activities, has been a focus in the scientific community . Various methods, including Pd-catalyzed coupling reactions, Grignard reactions, and cyclization reactions, can be used for the synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C10H9N . The InChI code is 1S/C10H9N/c1-8-3-2-4-9-7-11-6-5-10(8)9/h2-7H,1H3 .


Physical And Chemical Properties Analysis

This compound is a yellow to brown liquid . The molecular weight is 143.19 g/mol .

Scientific Research Applications

Scientific Research Applications of 5-Methylisoquinoline

  • Synthesis of Novel Compounds : this compound has been utilized in the synthesis of new chemical entities. For instance, it is involved in the formation of Michael adducts pyridinoisoquinolines, which have unique structural properties for further chemical research (Abdallah et al., 2002).

  • Pharmacological Applications : In the field of pharmacology, derivatives of this compound have been explored. Notably, 5-Aminoisoquinolin-1-one, a derivative, is a significant lead compound as a water-soluble inhibitor of PARP-1, which is crucial for several therapeutic applications. This compound's derivatives have shown potential as potent inhibitors of PARP-1 and PARP-2, important in drug design (Woon et al., 2013).

  • Material Science Research : this compound and its derivatives have been studied for their properties in material science. Azoquinoline derivatives based on the quinoline structure have been researched for applications that utilize photoinduced optical anisotropy, indicating potential use in material sciences (Bujak et al., 2020).

  • Chemical Analysis and Solubility Studies : The polarizable continuum model (PCM) analysis has been conducted on derivatives like this compound, providing insights into the solubility properties of these compounds in various solvents. Such studies are crucial in understanding the chemical behavior and application potential of these compounds in different mediums (Kannappan et al., 2014).

  • Biological and Medical Research : Studies have shown the role of this compound derivatives in inhibiting the activity of specific enzymes like poly(ADP-ribose) polymerases (PARPs), which play significant roles in cellular processes. Research in this area opens avenues for therapeutic applications in various diseases, including cancer (Iqbal et al., 2022).

  • the potential application of these compounds in materials engineering and industrial maintenance (Al-Uqaily, 2015).
  • Investigation in Spectroscopy : Spectroscopic studies have been carried out on derivatives like 3-Methylisoquinoline, providing insights into excited-state behavior and methyl torsional behavior. Such studies are important for understanding the fundamental aspects of molecular behavior and interactions in various states (Sinha et al., 2012).

  • Exploration in Antimalarial Research : Research has shown that certain isoquinoline compounds, like 3-Methylisoquinoline-4-carbonitriles, are being explored as potential antimalarial compounds. The development of potent and selective inhibitors can provide new avenues for treating malaria (Buskes et al., 2016).

  • Radiopharmaceutical Applications : 5-Aminoisoquinoline, a derivative of this compound, has been studied for its potential as a radioiodinated tracer for targeting poly(ADP-ribose) polymerase in various carcinoma cells. Such research is significant in the development of diagnostic and therapeutic radiopharmaceuticals (El-Hamoly et al., 2020).

  • Natural Product Synthesis and Activity : The synthesis and study of natural products derived from this compound, such as novel isoquinoline alkaloids, have shown potential in antiviral and antimicrobial activities. These studies contribute to the discovery and development of new natural products with therapeutic benefits (Hu et al., 2020).

Safety and Hazards

5-Methylisoquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, spray, and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

5-Methylisoquinoline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling pathways . Additionally, it can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites . This inhibition can result in the modulation of metabolic pathways and changes in gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic processes and potential toxic effects . Studies have shown that high doses of this compound can cause adverse effects, such as hepatotoxicity and neurotoxicity, highlighting the importance of dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with other molecules . These metabolic processes can influence the levels of this compound and its metabolites within the cell, affecting overall metabolic flux and cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound within the cell can influence its biological activity and interactions with other biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments within the cell.

properties

IUPAC Name

5-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-8-3-2-4-9-7-11-6-5-10(8)9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRZMGDJNNDMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=CC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212049
Record name 5-Methylisoquinoline
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62882-01-3
Record name 5-Methylisoquinoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylisoquinoline
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Record name 5-Methylisoquinoline
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Record name 5-methylisoquinoline
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Synthesis routes and methods I

Procedure details

A 3M solution of methyl magnesium iodide in ether (50 ml, 0.15 mol) was added dropwise to a stirred, ice-cooled solution of 5-bromoisoquinoline (21 g, 0.10 mol), obtained by the method described in J. Org. Chem., 1964, 29, 329, and [1,3-bis(diphenylphosphino)-propane]nickel(II) chloride (400 mg, 0.7 mmol) in anhydrous ether and the reaction mixture heated under reflux for 5 days, allowed to cool, then poured into water (500 ml). The organic phase was separated, combined with ether extracts of the aqueous phase, washed with saturated brine, dried (MgSO4) and evaporated under reduced pressure to yield an oil, chromatography of which on silica gel, using a 5-50% ether in hexane elution gradient, provided the required. product (8.4 g). Rf 0.40 (SS 8), m/e 144 (M+H)+. Found: C,79.57; H,6.26; N,8.61. C10H9N; 0.27 CH3CO2CH2CH3 requires C,79.70; H,6.74; N,8.39%.
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Synthesis routes and methods II

Procedure details

A 3M solution of methyl magnesium iodide in ether (50 ml, 0.15 mol) was added dropwise to a stirred, ice-cooled solution of 5-bromoisoquinoline (21 g, 0.10 mol), obtained by the method described in J. Org. Chem., 1964, 29, 329, and [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (400 mg, 0.7 mmol) in anhydrous ether and the reaction mixture heated under reflux for 5 days, allowed to cool, then poured into water (500 ml). The organic phase was separated, combined with ether extracts of the aqueous phase, washed with saturated brine, dried (MgSO4) and evaporated under reduced pressure to yield an oil, chromatography of which on silica gel, using a 5-50% ether in hexane elution gradient, provided the required product (8.4 g). Rf 0.40 (SS 8), m/e 144 (M+H)+. Found: C,79.57; H,6.26; N,8.61. C10H9N; 0.27 C4H8O2 requires C,79.70; H,6.74; N,8.39%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 5-Methylisoquinoline derivatives interesting for antitumor research?

A: Research suggests that certain derivatives of this compound, like 5-Methylisoquinolinone, can inhibit DNA repair mechanisms. [] This inhibition could potentially be exploited to enhance the effectiveness of existing cancer therapies.

Q2: Can you provide an example of how the structure of a this compound derivative has been modified to explore its antitumor activity?

A: Scientists have synthesized a series of isoquinoline-1-carboxaldehyde thiosemicarbazones with various substitutions at the 4- and 5- positions of the isoquinoline ring. [] These modifications were designed to investigate the structure-activity relationship and identify derivatives with enhanced antitumor activity. One notable compound, 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone, showed significant activity against L1210 leukemia in mice. []

Q3: How has isotopic labeling been utilized in the study of this compound derivatives?

A: Researchers have successfully incorporated the oxygen-18 isotope ([18O]) into 5-Methylisoquinolinone. [] This labeled compound can be used as a valuable tool in mechanistic studies to track the fate of the compound within biological systems and gain a deeper understanding of its interactions with target molecules.

Q4: Have any unique chemical reactions involving this compound derivatives been reported?

A: Yes, a study demonstrated the oxidative fission of a β-diketone derivative of this compound, specifically 3-acetyl-1,2,3,4-tetrahydroisoquinoline-1,4-dione, using selenium dioxide. [] This reaction yielded 1,2,3,4-tetrahydroisoquinoline-1,3,4-trione and acetic acid as products. The researchers proposed a mechanism involving a spirocyclic intermediate containing selenium. [] This finding highlights the unique reactivity of certain this compound derivatives and could potentially pave the way for the synthesis of novel compounds with distinct biological activities.

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